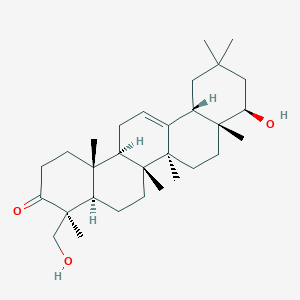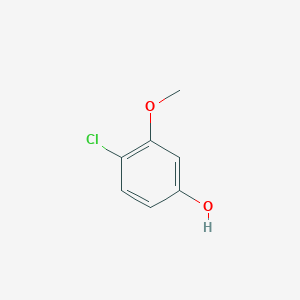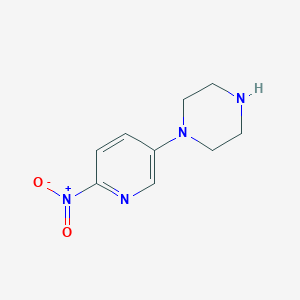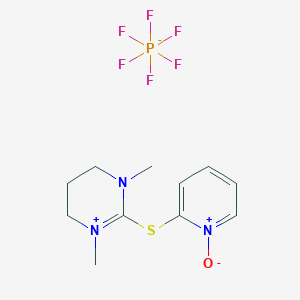
Canthin-6-one N-oxyde
Vue d'ensemble
Description
Canthin-6-one N-oxide is a derivative of canthin-6-one, a subclass of β-carboline alkaloids. These compounds are primarily isolated from various plant species, particularly those in the Rutaceae and Simaroubaceae families . Canthin-6-one N-oxide has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Exhibits significant antifungal, antibacterial, and antiparasitic activities.
Mécanisme D'action
Target of Action
Canthin-6-one N-oxide primarily targets multiple inflammatory mediators . It has been found to have significant effects in the amelioration of many human diseases in animal models due to its various anti-inflammatory properties .
Mode of Action
Canthin-6-one N-oxide interacts with its targets, leading to changes in the immune responses to normal tissue substances and invading microbes . This interaction helps in effectively keeping the immune-associated cells and their products in check and inhibiting aberrant activation of the immune system .
Biochemical Pathways
The major signaling pathways affected by Canthin-6-one N-oxide include the NLR family pyrin domain containing 3 (NLRP3) inflammasome and the NF-κB signaling pathway . These pathways play crucial roles in several Chronic Inflammatory Diseases (CIDs) .
Pharmacokinetics
It’s known that the water solubility of active canthin-6-one derivatives is significantly improved , which could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability.
Result of Action
Canthin-6-one N-oxide promotes cell apoptosis and DNA damage by regulating the expression of apoptosis-associated proteins (Bcl-2 and cleaved-caspase 3) and the DNA damage-associated protein (H2AX) . It also exerts ferroptosis by reducing the GSH level and GPX4 expression as well as increasing the lipid peroxidation level .
Analyse Biochimique
Cellular Effects
Canthin-6-one N-oxide has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Canthin-6-one N-oxide is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specifics of these interactions are still being researched.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Canthin-6-one N-oxide can be synthesized through the oxidation of canthin-6-one. One common method involves the use of meta-chloroperbenzoic acid in dichloromethane or hydrogen peroxide in acetic acid, yielding canthin-6-one N-oxide in approximately 75% yield .
Industrial Production Methods: While specific industrial production methods for canthin-6-one N-oxide are not extensively documented, the synthesis typically follows the laboratory-scale procedures with potential scaling up for larger quantities. The use of efficient oxidizing agents and optimized reaction conditions are crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Canthin-6-one N-oxide undergoes various chemical reactions, including:
Oxidation: Conversion of canthin-6-one to canthin-6-one N-oxide.
Reduction: Potential reduction back to canthin-6-one under specific conditions.
Substitution: Possible substitution reactions at the nitrogen or oxygen atoms.
Common Reagents and Conditions:
Oxidation: Meta-chloroperbenzoic acid in dichloromethane or hydrogen peroxide in acetic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
Major Products:
Oxidation: Canthin-6-one N-oxide.
Reduction: Canthin-6-one.
Comparaison Avec Des Composés Similaires
Canthin-6-one N-oxide is unique among canthin-6-one derivatives due to its specific oxidation state and biological activities. Similar compounds include:
Canthin-6-one: The parent compound, known for its broad spectrum of biological activities.
9-Methoxycanthin-6-one: Another derivative with notable anti-inflammatory properties.
4,9-Dimethoxy-5-hydroxycanthin-6-one: Exhibits significant nitric oxide inhibitory activities.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of canthin-6-one N-oxide.
Propriétés
IUPAC Name |
6-oxido-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-6-ium-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2/c17-13-6-5-12-14-10(7-8-15(12)18)9-3-1-2-4-11(9)16(13)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKULNRVYULJPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4N2C(=O)C=CC4=[N+](C=C3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















